6-Amino-5-bromo-4-fluoronicotinonitrile
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Overview
Description
6-Amino-5-bromo-4-fluoronicotinonitrile is a chemical compound with the molecular formula C6H3BrFN3 and a molecular weight of 216.01 g/mol It is a derivative of nicotinonitrile, characterized by the presence of amino, bromo, and fluoro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-4-fluoronicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process generally includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromo-4-fluoronicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are often used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
6-Amino-5-bromo-4-fluoronicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-4-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-fluoronicotinonitrile: Lacks the bromo substituent, resulting in different chemical reactivity and applications.
6-Bromo-5-fluoronicotinonitrile:
Uniqueness
6-Amino-5-bromo-4-fluoronicotinonitrile is unique due to the combination of amino, bromo, and fluoro substituents on the nicotinonitrile scaffold. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H3BrFN3 |
---|---|
Molecular Weight |
216.01 g/mol |
IUPAC Name |
6-amino-5-bromo-4-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3BrFN3/c7-4-5(8)3(1-9)2-11-6(4)10/h2H,(H2,10,11) |
InChI Key |
WNAIDVHVVIEDRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)F)C#N |
Origin of Product |
United States |
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